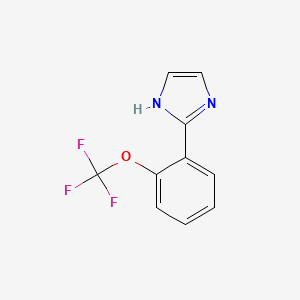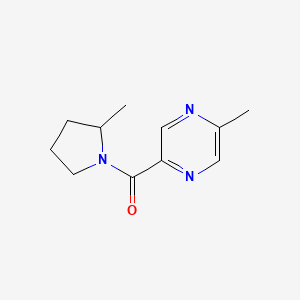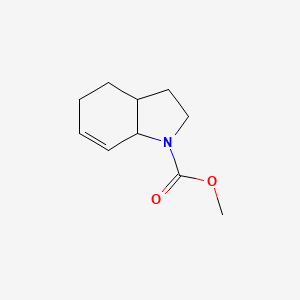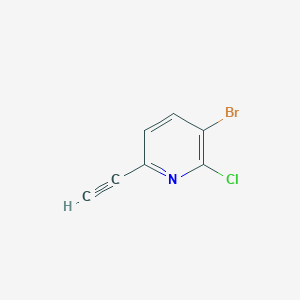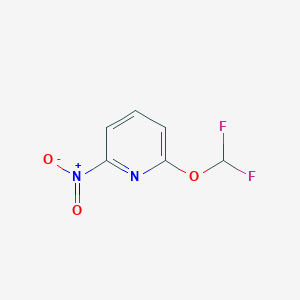
2-(Difluoromethoxy)-6-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-6-nitropyridine is a chemical compound that belongs to the class of pyridines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a difluoromethoxy group (-OCF2H) and a nitro group (-NO2) attached to the pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making such compounds valuable in various fields of research and industry .
Vorbereitungsmethoden
The synthesis of 2-(Difluoromethoxy)-6-nitropyridine typically involves the introduction of the difluoromethoxy group and the nitro group onto the pyridine ring. One common method for synthesizing difluoromethoxylated compounds is through the use of difluoromethylation reagents.
Industrial production methods for such compounds often involve multi-step processes that include the preparation of intermediate compounds, followed by their functionalization to introduce the desired groups. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the final product .
Analyse Chemischer Reaktionen
2-(Difluoromethoxy)-6-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)-6-nitropyridine has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-(Difluoromethoxy)-6-nitropyridine involves its interaction with molecular targets and pathways within biological systems. The presence of the difluoromethoxy group can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The nitro group may also play a role in the compound’s reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
2-(Difluoromethoxy)-6-nitropyridine can be compared with other similar compounds, such as:
2-(Trifluoromethoxy)-6-nitropyridine: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can result in different electronic and steric properties.
2-(Difluoromethoxy)-4-nitropyridine: The position of the nitro group is different, which can affect the compound’s reactivity and interactions.
2-(Difluoromethoxy)-6-aminopyridine: The nitro group is replaced by an amino group, leading to different chemical and biological properties
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the pyridine ring.
Eigenschaften
Molekularformel |
C6H4F2N2O3 |
|---|---|
Molekulargewicht |
190.10 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-6-nitropyridine |
InChI |
InChI=1S/C6H4F2N2O3/c7-6(8)13-5-3-1-2-4(9-5)10(11)12/h1-3,6H |
InChI-Schlüssel |
LSMGKAPARWAECL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)OC(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


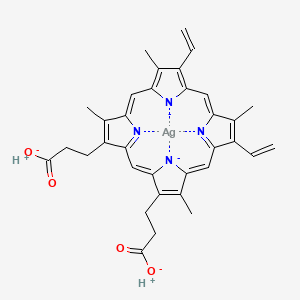
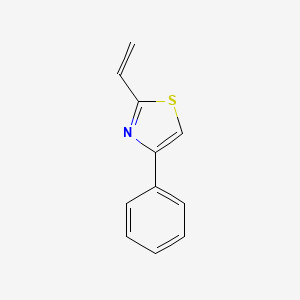

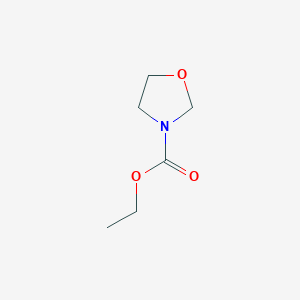
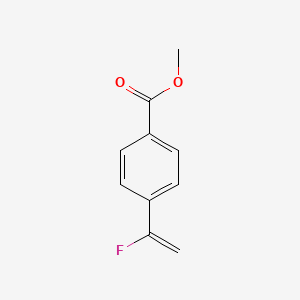
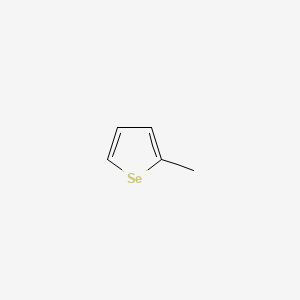
![Pyrazolo[1,5-a]pyrazine-3-carboximidamide](/img/structure/B13119300.png)
